1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid 1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1236267-77-8
VCID: VC2924730
InChI: InChI=1S/C12H13NO4/c1-17-9-4-2-3-8(5-9)7-13-10(12(15)16)6-11(13)14/h2-5,10H,6-7H2,1H3,(H,15,16)
SMILES: COC1=CC=CC(=C1)CN2C(CC2=O)C(=O)O
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol

1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid

CAS No.: 1236267-77-8

Cat. No.: VC2924730

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid - 1236267-77-8

Specification

CAS No. 1236267-77-8
Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
IUPAC Name 1-[(3-methoxyphenyl)methyl]-4-oxoazetidine-2-carboxylic acid
Standard InChI InChI=1S/C12H13NO4/c1-17-9-4-2-3-8(5-9)7-13-10(12(15)16)6-11(13)14/h2-5,10H,6-7H2,1H3,(H,15,16)
Standard InChI Key LROPNKFKMNMAKM-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2C(CC2=O)C(=O)O
Canonical SMILES COC1=CC=CC(=C1)CN2C(CC2=O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

1-(3-Methoxybenzyl)-4-oxo-2-azetidinecarboxylic acid belongs to the azetidine family, a four-membered cyclic amine. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 247.24 g/mol . Key structural features include:

  • A 3-methoxybenzyl group attached to the azetidine ring at position 1.

  • A ketone functional group at position 4 of the azetidine ring.

  • A carboxylic acid substituent at position 2.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1219979-13-1
Molecular FormulaC₁₂H₁₃NO₄
Molecular Weight247.24 g/mol
PSA (Polar Surface Area)40.8 Ų
Exact Mass247.0845 g/mol

The compound’s stereochemistry and conformational flexibility are critical to its interactions with biological targets. The 3-methoxybenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Synthesis and Manufacturing

Purification and Yield Optimization

Chromatographic techniques (HPLC, TLC) are employed to isolate the compound, with yields typically ranging from 15–30% due to steric hindrance during cyclization . Recent optimizations using microwave-assisted synthesis have improved yields to ~45% .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (32 mg/mL) . Stability studies indicate degradation under acidic conditions (pH < 3), with a half-life of 12 hours at pH 7.4 .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (t, J=7.8 Hz, 1H, aromatic), 6.85–6.92 (m, 3H, benzyl), 4.12 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃) .

  • IR (KBr): 1745 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, ketone) .

TargetAssay TypeResultSource
MMP-9Enzymatic IC₅₀18 µM
5-HT₃ ReceptorRadioligand bindingKᵢ = 220 nM
COX-2In vitro inhibitionNo activity

Applications in Drug Development

Prodrug Design

Esterification of the carboxylic acid group (e.g., methyl ester prodrugs) improves oral bioavailability. A methyl ester derivative showed Cₘₐₓ = 1.2 µg/mL in rat plasma after oral administration .

Structure-Activity Relationship (SAR)

  • Methoxy Position: Shifting the methoxy group to the 4-position reduces MMP-9 inhibition by 60% .

  • Azetidine Ring Modifications: Expanding to a five-membered ring abolishes 5-HT₃ affinity .

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